molecular formula C18H23N5O4 B4345218 ETHYL 3-{[2-(TERT-BUTYL-NON-AZOXY)ANILINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE

ETHYL 3-{[2-(TERT-BUTYL-NON-AZOXY)ANILINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE

Cat. No.: B4345218
M. Wt: 373.4 g/mol
InChI Key: JIXQWKKHNZENHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-({[2-(tert-butyl-NNO-azoxy)phenyl]amino}carbonyl)-1-methyl-1H-pyrazole-5-carboxylate is a complex organic compound with a unique structure that includes a pyrazole ring, an azoxy group, and a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3-{[2-(TERT-BUTYL-NON-AZOXY)ANILINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The azoxy group can undergo oxidation to form nitro compounds.

    Reduction: The azoxy group can be reduced to form amines.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents such as bromine or nitric acid.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Ethyl 3-({[2-(tert-butyl-NNO-azoxy)phenyl]amino}carbonyl)-1-methyl-1H-pyrazole-5-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its unique structural features.

    Materials Science: The compound’s stability and electronic properties make it suitable for use in the development of new materials, such as organic semiconductors.

    Biological Studies: It can be used as a probe to study biological pathways involving azoxy and pyrazole groups.

Mechanism of Action

The mechanism of action of ETHYL 3-{[2-(TERT-BUTYL-NON-AZOXY)ANILINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets. The azoxy group can participate in redox reactions, while the pyrazole ring can interact with enzymes and receptors. These interactions can modulate biological pathways, leading to various effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-({[2-(tert-butyl-NNO-azoxy)phenyl]amino}carbonyl)-1H-pyrazole-5-carboxylate
  • Ethyl 3-({[2-(tert-butyl-NNO-azoxy)phenyl]amino}carbonyl)-1H-pyrazole-4-carboxylate
  • Ethyl 3-({[2-(tert-butyl-NNO-azoxy)phenyl]amino}carbonyl)-1H-pyrazole-3-carboxylate

Uniqueness

The unique combination of the azoxy group, pyrazole ring, and tert-butyl group in ETHYL 3-{[2-(TERT-BUTYL-NON-AZOXY)ANILINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE provides it with distinct chemical and physical properties. This makes it particularly useful in applications where stability and electronic properties are crucial.

Properties

IUPAC Name

tert-butylimino-[2-[(5-ethoxycarbonyl-1-methylpyrazole-3-carbonyl)amino]phenyl]-oxidoazanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O4/c1-6-27-17(25)15-11-13(20-22(15)5)16(24)19-12-9-7-8-10-14(12)23(26)21-18(2,3)4/h7-11H,6H2,1-5H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIXQWKKHNZENHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1C)C(=O)NC2=CC=CC=C2[N+](=NC(C)(C)C)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 3-{[2-(TERT-BUTYL-NON-AZOXY)ANILINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE
Reactant of Route 2
ETHYL 3-{[2-(TERT-BUTYL-NON-AZOXY)ANILINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE
Reactant of Route 3
Reactant of Route 3
ETHYL 3-{[2-(TERT-BUTYL-NON-AZOXY)ANILINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE
Reactant of Route 4
Reactant of Route 4
ETHYL 3-{[2-(TERT-BUTYL-NON-AZOXY)ANILINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE
Reactant of Route 5
Reactant of Route 5
ETHYL 3-{[2-(TERT-BUTYL-NON-AZOXY)ANILINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE
Reactant of Route 6
Reactant of Route 6
ETHYL 3-{[2-(TERT-BUTYL-NON-AZOXY)ANILINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE

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